molecular formula C17H15N3O B12899083 2-Phenyl-N-(1-phenyl-1H-pyrazol-4-yl)acetamide CAS No. 62537-76-2

2-Phenyl-N-(1-phenyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B12899083
CAS No.: 62537-76-2
M. Wt: 277.32 g/mol
InChI Key: MJTICDRIYOIOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-N-(1-phenyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound featuring a phenyl-substituted acetamide core linked to a 1-phenyl-1H-pyrazole moiety. Its molecular formula is C₁₇H₁₅N₃O, with a molecular weight of 277.32 g/mol.

Properties

CAS No.

62537-76-2

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

2-phenyl-N-(1-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C17H15N3O/c21-17(11-14-7-3-1-4-8-14)19-15-12-18-20(13-15)16-9-5-2-6-10-16/h1-10,12-13H,11H2,(H,19,21)

InChI Key

MJTICDRIYOIOTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

  • The pyrazole ring is synthesized by reacting hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions. This cyclization forms the 1-phenyl-1H-pyrazol-4-yl scaffold essential for the target compound.
  • One-pot methods have been reported where 1,3-diketones are prepared from acetophenones and then converted directly into pyrazoles by reaction with hydrazine monohydrate.

Introduction of Phenyl Groups

  • Phenyl substituents at the N-1 position of the pyrazole ring are introduced via Suzuki-Miyaura cross-coupling reactions. This involves coupling aryl halides with pyrazole boronic acid pinacol esters in the presence of palladium catalysts and bases such as cesium carbonate in solvents like DMF or DME at elevated temperatures (85–100 °C).
  • Alternatively, N-alkylation of pyrazoles with phenyl-substituted halides under basic conditions (e.g., sodium hydride) can be employed to install the phenyl group.

Formation of the Acetamide Linkage

  • The acetamide moiety is introduced by coupling the pyrazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the N-(1-phenyl-1H-pyrazol-4-yl)acetamide structure.
  • Another approach involves N-alkylation of pyrazoles with 2-iodoacetanilides, followed by neutralization and recrystallization to yield the acetamide derivatives.

Representative Synthetic Procedure Example

Step Reagents & Conditions Description Yield / Notes
1 Acetophenone + hydrazine monohydrate, reflux Formation of 1-phenyl-1H-pyrazole core via cyclization High yield reported in literature
2 Aryl halide + pyrazole boronic acid pinacol ester, PdCl2(PPh3)2, Cs2CO3, DMF, 85–100 °C Suzuki coupling to introduce phenyl substituent at N-1 Monitored by LC-MS, high conversion
3 Pyrazole intermediate + acetic anhydride, pyridine, room temp Acetylation to form acetamide linkage 80–90% yield typical
4 Purification by recrystallization from ethanol or 2-propanol Isolation of pure this compound Crystalline solid, mp ~110–115 °C

Analytical and Characterization Data

  • IR Spectroscopy : Characteristic amide bands at ~1660–1720 cm⁻¹ (C=O stretch), NH stretch around 3300–3500 cm⁻¹, and aromatic C=C stretches near 1500–1600 cm⁻¹.
  • NMR Spectroscopy : ^1H NMR shows aromatic protons (7.0–8.0 ppm), pyrazole ring protons (6.0–7.0 ppm), and methylene protons adjacent to the amide (around 4.5–5.0 ppm).
  • Mass Spectrometry : Confirms molecular weight consistent with C15H13N3O (molecular formula of the compound).
  • X-ray Crystallography : Some derivatives have been structurally confirmed by single-crystal X-ray diffraction, showing the dihedral angles between phenyl and pyrazole rings and hydrogen bonding patterns stabilizing the crystal lattice.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Pyrazole formation via hydrazine + 1,3-diketone Hydrazine monohydrate, acetophenone derivatives Reflux in ethanol or DMF Straightforward, high yield Requires pure diketone precursors
Suzuki-Miyaura coupling for phenyl substitution Aryl halide, pyrazole boronic ester, Pd catalyst, base 85–100 °C, inert atmosphere High selectivity, versatile Requires palladium catalyst, sensitive to moisture
Acetamide formation by acylation Acetic anhydride or acetyl chloride, base (pyridine) Room temperature to mild heating Efficient, well-established Possible side reactions if not controlled
N-alkylation with 2-iodoacetanilides 2-iodoacetanilide, base (NaH) 60 °C, 5 h Direct acetamide introduction Moderate yields, requires careful neutralization

Research Findings and Optimization Notes

  • The use of microwave irradiation has been reported to accelerate the formation of pyrazole cores and hydroxamic acid derivatives, improving reaction times and yields.
  • Optimization of solvent systems (e.g., DMF, DME) and bases (Cs2CO3, K2CO3) in Suzuki coupling enhances conversion rates and purity.
  • Purification by recrystallization from ethanol or 2-propanol yields crystalline products suitable for further biological evaluation.
  • Structural modifications on the phenyl rings and pyrazole core influence the compound’s biological activity, necessitating precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-(1-phenyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(1-phenyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazole-Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Unique Features
Target Compound C₁₇H₁₅N₃O Phenyl (acetamide), Phenyl (pyrazole) Dual aromaticity enhances lipophilicity
2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide C₁₉H₁₆N₄O Indole, Pyrazole Indole moiety enables π-π interactions
2-Chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide C₁₃H₁₄ClN₃O Chloroethyl, Pyrazole Chlorine atom increases electrophilicity
2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide C₁₅H₁₄FN₅O₂ Azido, Fluorobenzoyl Azide group enables click chemistry
2-(ethylsulfanyl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide C₁₅H₁₉N₃OS Ethylsulfanyl, Methyl Sulfur enhances metal-binding capacity

Key Observations:

Aromatic vs. Heterocyclic Substituents : The target compound’s dual phenyl groups contrast with analogs featuring indole (C₁₉H₁₆N₄O, ) or thiazole rings (C₁₅H₁₉N₃OS, ). The phenyl groups may improve membrane permeability but reduce solubility compared to polar heterocycles .

Electrophilic Modifications : Chloro () or azido () substituents introduce reactive sites for further functionalization, unlike the inert phenyl groups in the target compound.

Bioactivity Correlations : Indole-containing analogs exhibit receptor-modulating activity (e.g., kinase inhibition), while sulfur-bearing derivatives () show promise in enzyme inhibition due to metal coordination .

Table 2: Reported Bioactivities of Similar Compounds

Compound Class Notable Bioactivity Mechanism of Action Reference
Pyrazole-Indole-Acetamides Anticancer (apoptosis induction) CDK4/6 inhibition
Pyrazole-Thiazole-Acetamides Anti-inflammatory (COX-2 inhibition) Prostaglandin suppression
Azido-Pyrazole-Acetamides Antiviral (SARS-CoV-2 protease inhibition) Covalent binding to catalytic cysteine
Sulfanyl-Pyrazole-Acetamides Antimicrobial (bacterial FabH inhibition) Thiol-reactive mechanism

Insights:

  • The target compound’s lack of polar substituents (e.g., sulfonamide, azide) may limit its direct enzyme-targeting efficacy compared to analogs like 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenyl)acetamide ().
  • Its dual phenyl groups could favor interactions with hydrophobic binding pockets, as seen in biphenyl-containing analogs ().

Biological Activity

2-Phenyl-N-(1-phenyl-1H-pyrazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of phenylhydrazine with acetophenone derivatives followed by acylation. The structure can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways related to pain and inflammation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The compound displayed cytotoxic effects with IC50 values in the low micromolar range, indicating potent activity against these cancer types .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed that it significantly reduced inflammation compared to control groups. This suggests a potential therapeutic application in treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

A study assessed the cytotoxicity of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation effectively, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase. The detailed findings are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
SiHa15.0Cell cycle arrest (G2/M phase)
PC-310.0Inhibition of tubulin polymerization

Case Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory efficacy was evaluated using a rat model. The compound was administered at varying doses, and the results showed a dose-dependent reduction in paw edema compared to untreated controls. The outcomes are presented in Table 2.

Dose (mg/kg)Paw Edema Reduction (%)
1030
2050
4075

Q & A

Q. What are the common synthetic routes for 2-Phenyl-N-(1-phenyl-1H-pyrazol-4-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a phenylpyrazole derivative with a phenylacetamide precursor. For analogous compounds (e.g., chloroacetamide derivatives), reactions are conducted in dichloromethane or similar solvents with bases like triethylamine to deprotonate intermediates and facilitate nucleophilic substitution. Temperature control (0–25°C) and stoichiometric ratios of reagents (e.g., chloroacetyl chloride to pyrazole) are critical for maximizing yield and minimizing side products . Purification often employs column chromatography with ethyl acetate/hexane mixtures.

Q. What spectroscopic and analytical techniques are used to confirm the structural identity of this compound?

Structural validation relies on 1^1H NMR (to confirm aromatic protons and amide NH), IR (amide C=O stretch ~1650–1700 cm1^{-1}), and LC-MS (for molecular ion confirmation). Elemental analysis ensures purity (>95%). For crystalline derivatives, single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated in related pyrazole-acetamide structures .

Q. What initial biological activities have been computationally predicted for this compound?

Computational tools like the PASS program predict antimicrobial, anti-inflammatory, or kinase inhibitory activity based on structural analogs. Molecular docking studies suggest potential binding to enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase, with binding affinities quantified via scoring functions (e.g., AutoDock Vina) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Solubility is tested in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Stability studies use HPLC to monitor degradation under varying temperatures (4°C, 25°C, 37°C) and light exposure. For analogs, logP values (calculated via ChemDraw) guide solvent selection for biological assays .

Advanced Research Questions

Q. How can computational reaction design methods optimize the synthesis of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) model transition states to predict feasible reaction pathways. Machine learning algorithms analyze substituent effects on electronic properties (e.g., Hammett constants) to prioritize synthetic targets. For example, electron-withdrawing groups on the pyrazole ring may enhance electrophilicity at the acetamide carbonyl, favoring nucleophilic attacks .

Q. What strategies resolve conflicting data in enzyme inhibition studies involving this compound?

Discrepancies between in vitro and computational results require orthogonal validation:

  • Surface plasmon resonance (SPR) to measure real-time binding kinetics.
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters.
  • Competitive assays with known inhibitors (e.g., IC50_{50} comparisons). Adjustments for colloidal aggregation (via detergent screening) reduce false positives .

Q. How do substituents on the pyrazole ring influence reactivity and intermolecular interactions?

Methyl or phenyl groups at the pyrazole 1- and 3-positions increase steric bulk, reducing rotational freedom and stabilizing planar conformations. Halogen substituents (e.g., Cl) enhance hydrogen bonding with target proteins. Comparative XRD studies of analogs show that substituents at the 4-position dictate packing efficiency in crystals, affecting solubility .

Q. What advanced NMR techniques can resolve stereochemical ambiguities in derivatives?

13^{13}C NMR DEPT-135 distinguishes CH2_2/CH3_3 groups, while NOESY/ROESY correlations identify spatial proximity of protons in diastereomers. For dynamic systems, VT-NMR (variable temperature) probes conformational exchange on the µs–ms timescale .

Q. How does crystallography elucidate conformational flexibility in solid-state structures?

Single-crystal XRD reveals torsion angles between the pyrazole and acetamide moieties. For example, analogs exhibit dihedral angles of 15–30°, indicating partial conjugation. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts), guiding co-crystal design for improved bioavailability .

Q. What mechanistic insights guide the design of derivatives with reduced off-target effects?

Proteome-wide affinity profiling (e.g., thermal shift assays) identifies unintended targets. Structure-activity relationship (SAR) models prioritize modifications that increase selectivity:

  • Introducing polar groups (e.g., sulfonamides) to disrupt hydrophobic off-target binding.
  • Fragment-based drug design (FBDD) to optimize binding site complementarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.